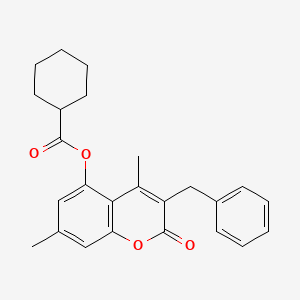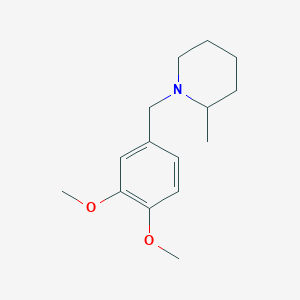![molecular formula C17H11BrN2O2 B4890442 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, a phenyl group at the 3rd position, and a pyrroloquinazoline core. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrroloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinazoline skeleton. For example, the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone can lead to the formation of the quinazoline core.
Phenylation: The phenyl group can be introduced at the 3rd position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the phenyl source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds share a similar pyrroloquinoline core but differ in the substitution pattern and oxidation state.
Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone derivatives, which have a quinazoline core with different substituents.
Uniqueness
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group at specific positions enhances its reactivity and potential biological activities compared to other quinazoline derivatives.
特性
IUPAC Name |
7-bromo-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-6-7-13-12(8-11)17(22)19-16-15(14(21)9-20(13)16)10-4-2-1-3-5-10/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYRAXGUGBDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=C(N21)C=CC(=C3)Br)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4890381.png)
![[6-(Diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate](/img/structure/B4890390.png)
![2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride](/img/structure/B4890395.png)

![1-cyclohexyl-2-[(3-phenoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B4890420.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![(3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B4890459.png)

